N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethylphenyl group and a 3-hydroxyphenyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3,5-Dimethylphenyl Group: The piperazine ring is then reacted with 3,5-dimethylphenyl chloride in the presence of a base, such as sodium hydride, to introduce the 3,5-dimethylphenyl group.
Introduction of the 3-Hydroxyphenyl Group: The resulting intermediate is further reacted with 3-hydroxybenzaldehyde under acidic conditions to introduce the 3-hydroxyphenyl group.
Formation of the Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to introduce the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:
N-(4-methoxyphenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
N-(2-chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
N-(3,4-dimethylphenyl)piperazine: Investigated for its potential antipsychotic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-10-15(2)12-16(11-14)20-19(24)22-8-6-21(7-9-22)17-4-3-5-18(23)13-17/h3-5,10-13,23H,6-9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTFHARHOMOMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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